N-(5-chloropyridin-2-yl)-3-ethoxybenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
Preparation Methods
The synthesis of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide typically involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 3-ethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide has been extensively studied for its applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation, but it is known to affect various cellular processes, including signal transduction and gene expression.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide can be compared with other similar compounds, such as:
- N-(5-chloro-2-pyridinyl)-2-(2-nitrophenoxy)acetamide
- N-(5-chloro-2-pyridinyl)-3-(hydroxymethyl)-2-pyrazinecarboxamide
- 2-[(5-chloro-2-pyridinyl)amino]-2-oxo-acetic acid
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ethoxybenzamide moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H13ClN2O2 |
---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-12-5-3-4-10(8-12)14(18)17-13-7-6-11(15)9-16-13/h3-9H,2H2,1H3,(H,16,17,18) |
InChI Key |
NXGSAKIHPNAJNV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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